molecular formula C11H15NO2 B1395372 3-(2-Ethoxyphenoxy)azetidine CAS No. 1220028-15-8

3-(2-Ethoxyphenoxy)azetidine

Cat. No.: B1395372
CAS No.: 1220028-15-8
M. Wt: 193.24 g/mol
InChI Key: ZWADUXSAJCDZOR-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)azetidine is a heterocyclic organic compound that belongs to the class of azetidines. It features a four-membered ring containing one nitrogen atom and three carbon atoms, with an ethoxyphenoxy group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-(2-Ethoxyphenoxy)azetidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines. This stability allows for unique reactivity under appropriate conditions, enabling the compound to exert its effects through various chemical interactions .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also used in polymerization and drug discovery.

    Azetidine-2-ones (β-lactams): These compounds are known for their antibacterial activity and are commonly found in antibiotics.

Uniqueness

3-(2-Ethoxyphenoxy)azetidine is unique due to its specific structural features, such as the ethoxyphenoxy group attached to the azetidine ring.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-6-11(10)14-9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWADUXSAJCDZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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